2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole
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Overview
Description
2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the sulfanyl group: The benzimidazole core is then reacted with a thiol compound to introduce the sulfanyl group.
Attachment of the 3-(3-methoxyphenoxy)propyl group: This step involves the reaction of the intermediate with 3-(3-methoxyphenoxy)propyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antiviral, antifungal, and anticancer activities.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Lansoprazole: A proton pump inhibitor with a similar benzimidazole core.
Omeprazole: Another proton pump inhibitor with structural similarities.
Rabeprazole: Shares the benzimidazole core and is used for similar therapeutic purposes.
Uniqueness
2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy and sulfanyl groups differentiate it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects .
Properties
IUPAC Name |
2-[3-(3-methoxyphenoxy)propylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-20-13-6-4-7-14(12-13)21-10-5-11-22-17-18-15-8-2-3-9-16(15)19-17/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCCSGCQTIQPKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCSC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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